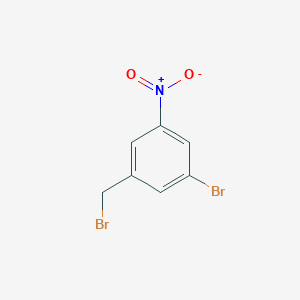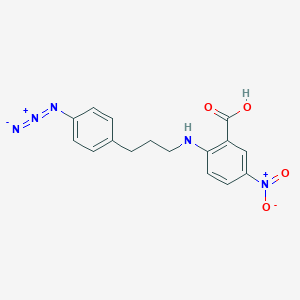
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid, also known as NAPB-Azide, is a chemical compound that has been widely used in scientific research. It is a derivative of 5-nitro-2-propoxyaniline and has a molecular weight of 414.4 g/mol. NAPB-Azide is a potent inhibitor of the proteasome, which is a complex protein degradation system in cells.
Wirkmechanismus
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid inhibits the proteasome by binding to the active site of the 20S proteasome subunit. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which ultimately results in apoptosis.
Biochemische Und Physiologische Effekte
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to modulate the immune response by inhibiting the proteasome-mediated degradation of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potency and specificity as a proteasome inhibitor. It has been shown to be more effective than other proteasome inhibitors in inducing apoptosis in cancer cells. However, one of the limitations of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potential toxicity to normal cells, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the use of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its role in the regulation of the immune response and its potential as an immunomodulatory agent. Additionally, further studies are needed to understand the potential toxicity of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid and to develop strategies to minimize its side effects.
Synthesemethoden
The synthesis of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid involves the reaction of 5-nitro-2-propoxyaniline with 3-(4-azidophenyl)propylamine in the presence of triethylamine and 1,3-dibromo-5,5-dimethylhydantoin. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been extensively used in scientific research as a tool to study the role of the proteasome in various biological processes. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has also been used to study the role of the proteasome in the regulation of the cell cycle, DNA repair, and immune response.
Eigenschaften
CAS-Nummer |
135409-59-5 |
|---|---|
Produktname |
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid |
Molekularformel |
C16H15N5O4 |
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
2-[3-(4-azidophenyl)propylamino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C16H15N5O4/c17-20-19-12-5-3-11(4-6-12)2-1-9-18-15-8-7-13(21(24)25)10-14(15)16(22)23/h3-8,10,18H,1-2,9H2,(H,22,23) |
InChI-Schlüssel |
FHBKKMBZNNWBIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
Andere CAS-Nummern |
135409-59-5 |
Synonyme |
5-nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid AzNPPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



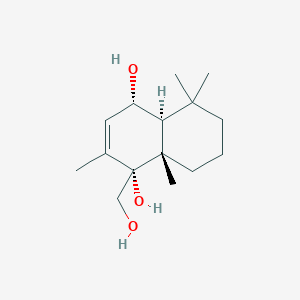
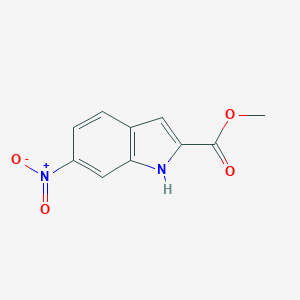
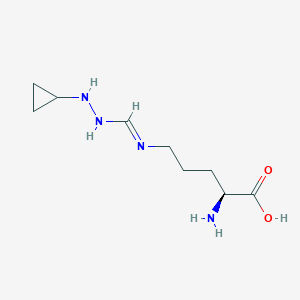
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
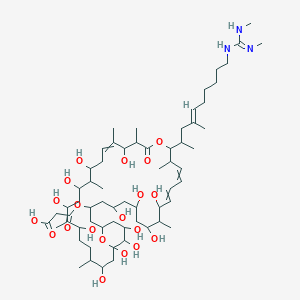
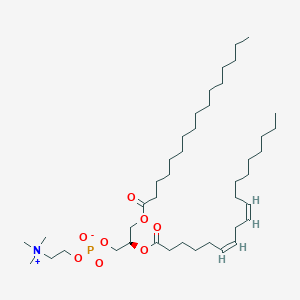
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
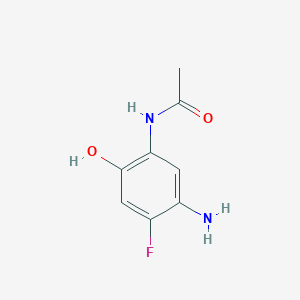

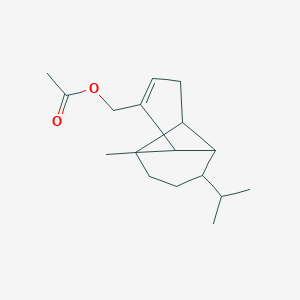
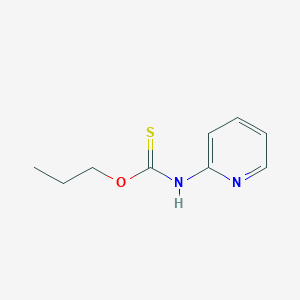
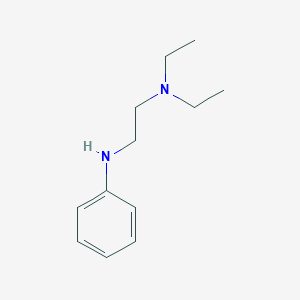
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
